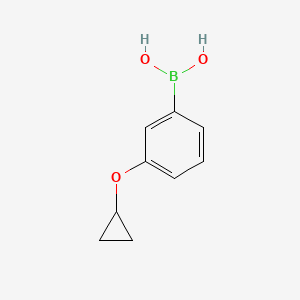

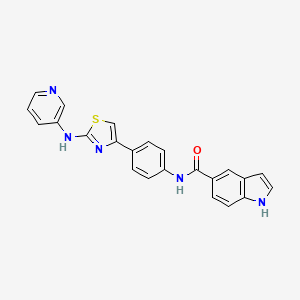

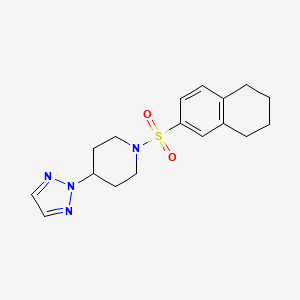

5-Ethoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Ethoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol, studies have reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This could potentially be a method for synthesizing similar compounds.Molecular Structure Analysis

The molecular structure of a compound similar to 5-Ethoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol, namely 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol, has been reported. The molecular formula is C18H16N2O3 and the molecular weight is 308.3 g/mol .Scientific Research Applications

Antiviral Activity

- 5-Substituted Pyrimidine Derivatives : Research has shown that certain 5-substituted 2,4-diaminopyrimidine derivatives demonstrate marked inhibitory activity against retrovirus replication in cell culture. For instance, the 5-methyl derivative showed significant inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Antioxidant Properties

- Pyrido[1,2-a]pyrimidin-4-one Derivatives : A study on 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which bear a phenol or catechol moiety, revealed significant antioxidant properties. The most active compounds in this series displayed strong antioxidant activity, especially the catechol derivatives (La Motta et al., 2007).

Antifungal and Herbicidal Activities

- Pyrimidine Derivatives with Heterocyclic Compounds : Research on various 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds demonstrated antifungal effects against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Additionally, some novel pyrimidine derivatives containing 1,2,4-triazole showed promising herbicidal activities against plants like Brassica napus and Echinochloa crusgalli (Zhu et al., 2021).

Antimicrobial Activities

- 2-Amino-4-phenyl-5‑H‑indeno[1,2-d]pyrimidine-5-one Derivatives : A study on the combinatorial synthesis of these derivatives highlighted their potential as antimicrobial agents. Some of these compounds showed potent activity against bacterial and fungal strains, with significant inhibition efficiency (Patravale et al., 2014).

Cancer Research

- Pyrazolopyrimidinone Moiety in Cancer Cell Lines : Novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety were synthesized and screened for their activity against cancer cell lines, showcasing their potential in cancer treatment research (Kumar & Joshi, 2009).

Miscellaneous Applications

- Spin Interaction in Zinc Complexes : Research on Schiff and Mannich bases and their zinc complexes indicated potential applications in understanding spin interactions, which could be relevant in material sciences and chemistry (Orio et al., 2010).

- Anti-Corrosion Properties : Certain Schiff base derivatives have been studied for their anti-corrosion characteristics on mild steel, offering insights into materials science and engineering applications (Satpati et al., 2020).

Future Directions

The future directions for research on 5-Ethoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the importance of substituted pyridines in bioactive molecules , this compound could potentially have interesting biological activities that warrant further investigation.

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .

properties

IUPAC Name |

5-ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-13-8-9-15(17(22)10-13)19-16(11-20-12-21-19)14-6-4-5-7-18(14)23-2/h4-12,22H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFLFJZMBPKSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323626 | |

| Record name | 5-ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol | |

CAS RN |

850242-43-2 | |

| Record name | 5-ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2824723.png)

![1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2824726.png)

![N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2824727.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)